5-(Bromomethyl)-2-methoxy-1-methyl-3-(trifluoromethyl)benzene
Overview
Description
Benzene derivatives such as “5-(Bromomethyl)-2-methoxy-1-methyl-3-(trifluoromethyl)benzene” are aromatic compounds that have been substituted with different functional groups . These compounds are often used in organic synthesis due to their reactivity .
Synthesis Analysis
The synthesis of similar compounds often involves halogenation, a reaction where a halogen is introduced into an organic compound . The rate of bromination can be influenced by the stirring speed and the presence of electron-withdrawing groups .Molecular Structure Analysis
The molecular structure of benzene derivatives can be determined using various spectroscopic techniques . The presence of different substituents on the benzene ring can significantly affect the compound’s physical and chemical properties .Chemical Reactions Analysis
Benzene derivatives can undergo a variety of chemical reactions, including nucleophilic substitution . The presence of electron-withdrawing groups can enhance the rate of these reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of benzene derivatives such as density, refractive index, and molecular weight can be determined using various analytical techniques .Scientific Research Applications
Synthesis and Chemical Transformations : Yusuf Akbaba et al. (2010) described the synthesis of 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol, a natural product, starting from a related compound in a multi-step process with a high overall yield. This study exemplifies the compound's utility in complex organic syntheses (Akbaba et al., 2010).
Organometallic Chemistry and Material Science : The work by M. Kubo et al. (2005) involved the incorporation of π-conjugated polymers into silica, utilizing related chemical structures. This illustrates the compound's potential application in material science, particularly in the synthesis of novel composite materials (Kubo et al., 2005).
Development of Pharmacologically Active Compounds : Anita Kiss et al. (2019) explored the synthesis of various isomers of estra-1,3,5(10)-triene derivatives, employing similar chemical structures. This study is relevant to the development of new pharmaceutical compounds with potential antiproliferative activities (Kiss et al., 2019).
Photodynamic Therapy for Cancer Treatment : M. Pişkin et al. (2020) synthesized new zinc phthalocyanine derivatives, using related chemical structures, for potential use in photodynamic therapy, a treatment for cancer. This highlights the compound's role in developing new therapeutic agents (Pişkin et al., 2020).
Catalysis and Organic Reaction Mechanisms : Jeffery T. Myers et al. (2017) studied the dihapto-coordination of benzene and trifluorotoluene in molybdenum(0) complexes, demonstrating the influence of the CF3 group in metal-arene bond strength. This research is significant in the field of catalysis and organometallic chemistry (Myers et al., 2017).
Chemical Synthesis of Advanced Materials : H. Bai et al. (2006) synthesized poly(1,5-naphthylene vinylene) and its copolymers for potential use in light-emitting diodes, employing related chemical structures. This research contributes to the development of advanced materials for electronic applications (Bai et al., 2006).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-(bromomethyl)-2-methoxy-1-methyl-3-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrF3O/c1-6-3-7(5-11)4-8(9(6)15-2)10(12,13)14/h3-4H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKXBKNDMQOOWQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C(F)(F)F)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301182711 | |
Record name | 5-(Bromomethyl)-2-methoxy-1-methyl-3-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301182711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1431329-69-9 | |
Record name | 5-(Bromomethyl)-2-methoxy-1-methyl-3-(trifluoromethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1431329-69-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(Bromomethyl)-2-methoxy-1-methyl-3-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301182711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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